(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

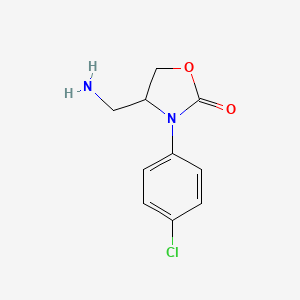

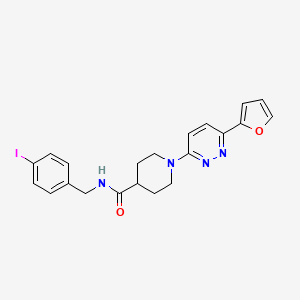

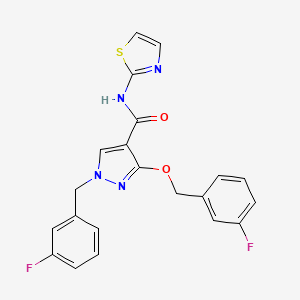

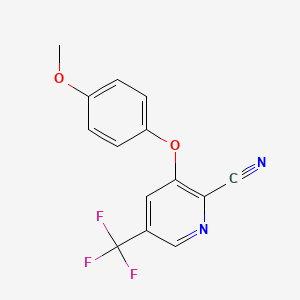

The compound “(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H. The pyrazole ring is substituted with a phenyl group and a 4-chlorophenyl group at the 1 and 3 positions respectively. Additionally, a morpholino group is attached to the pyrazole ring via a methanone (carbonyl) group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the morpholino group. The pyrazole ring, being aromatic, would contribute to the overall stability of the molecule. The chlorophenyl group would add to the electron-withdrawing nature, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on several factors, including the electron-withdrawing nature of the chlorophenyl group and the electron-donating nature of the morpholino group. The presence of the carbonyl group could make it susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbonyl group and the chloro group) would influence its properties like solubility, melting point, boiling point, etc .Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) focused on the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds structurally similar to (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone. These compounds exhibited significant in vivo anti-inflammatory and in vitro antibacterial activities, highlighting their potential in therapeutic applications. The use of microwave irradiation offered advantages in terms of higher yields, environmental friendliness, and reduced reaction times compared to conventional methods. The biological efficacy of these compounds was further supported by molecular docking studies, suggesting their utility as molecular templates for developing anti-inflammatory drugs (Ravula et al., 2016).

Enzyme Inhibitory Activity and Molecular Docking Analysis

Cetin et al. (2021) designed and evaluated 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their in vitro enzyme inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds demonstrated significant inhibitory activities, with particular derivatives showing the highest efficacy against each enzyme. Molecular docking studies revealed significant interactions at the enzyme active sites, indicating the compounds' potential as effective enzyme inhibitors (Cetin et al., 2021).

Synthesis and Antitumor Activity

Tang and Fu (2018) synthesized 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and tested its antitumor activity against various cancer cell lines. The compound showed distinct inhibition on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines, indicating its potential as an antitumor agent. This study highlights the therapeutic potential of morpholino-substituted compounds in cancer treatment (Tang & Fu, 2018).

Molecular Docking and Antimicrobial Activity

Khumar et al. (2018) explored the antimicrobial activity of novel synthesized pyrazole derivatives, including those with morpholino groups. These compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The molecular docking studies provided insights into the binding interactions of these compounds with bacterial proteins, offering a foundation for further research into their antimicrobial properties (Khumar et al., 2018).

Safety and Hazards

As with any chemical compound, handling “(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation. If the compound is inhaled or comes into contact with skin or eyes, immediate medical attention may be necessary .

Future Directions

properties

IUPAC Name |

[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c21-16-8-6-15(7-9-16)19-18(20(25)23-10-12-26-13-11-23)14-24(22-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJBGVHXQYVYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2876867.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2876871.png)

![(Z)-methyl 2-(acetylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2876874.png)

![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876876.png)